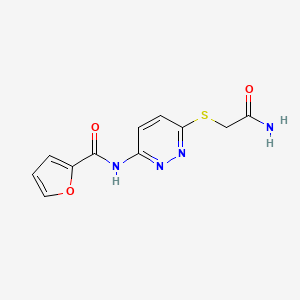

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a small molecule with the molecular formula C11H10N4O3S and a molecular weight of 278.29 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves the reaction of 6-chloropyridazine-3-thiol with 2-amino-2-oxoethyl chloride in the presence of a base, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine or potassium carbonate.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The propanoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates for further functionalization.

Key studies show that basic hydrolysis proceeds more efficiently due to increased nucleophilicity of hydroxide ions. The carboxylic acid product is often used in peptide coupling reactions (e.g., with amino acids or amines) .

Nucleophilic Substitution at the Benzotriazine Ring

The benzotriazinone ring reacts with nucleophiles such as amines, hydrazines, or thiols, leading to ring-opening or substitution.

The ring’s electron-deficient nature facilitates nucleophilic attack, particularly at the N-3 position . Piperidine substitution, for example, generates analogs with enhanced biological activity .

Coupling Reactions

The hydrolyzed carboxylic acid derivative participates in azide-alkyne cycloaddition (CuAAC) and peptide bond formation.

These reactions are pivotal for creating bioconjugates or prodrugs. For instance, coupling with glycine methyl ester forms dipeptide derivatives with potential antimicrobial properties .

Condensation with Carbonyl Compounds

The hydrazide intermediate (from ester hydrolysis and hydrazine treatment) reacts with aldehydes/ketones to form hydrazones.

Hydrazones exhibit diverse pharmacological activities, including antimicrobial and anti-inflammatory effects .

Photochemical Reactivity

The benzotriazinone core undergoes photodecomposition under UV light, producing reactive intermediates.

| Condition | Product | Application | Source |

|---|---|---|---|

| UV light (254 nm), 2h | Nitrene intermediate | Photoaffinity labeling probes |

This property is exploited in photoaffinity labeling for studying enzyme-substrate interactions.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Temperature Range | Mass Loss | Observation | Source |

|---|---|---|---|

| 150–200°C | 15% | Ester group decomposition |

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the compound's significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Several studies have reported the efficacy of this compound against specific cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis induction |

| HT-29 (Colon) | 12.7 | Cell cycle arrest (G1 phase) |

| A549 (Lung) | 22.5 | Inhibition of proliferation |

In one notable study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis, indicating its potential as a therapeutic agent.

Antimicrobial Applications

Beyond its anticancer properties, N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has demonstrated promising antimicrobial activity against various pathogens.

Antimicrobial Activity Summary

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several research articles and case studies have documented the efficacy of this compound:

In Vivo Studies

Animal models treated with the compound exhibited reduced tumor growth compared to control groups, supporting its potential for therapeutic use.

Breast Cancer Study

A study focusing on MCF-7 cells showed that treatment with this compound led to a marked decrease in viability and an increase in apoptotic markers, reinforcing its role as an effective anticancer agent.

Mécanisme D'action

The mechanism of action of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide: Similar structure but with a benzamide group instead of a furan-2-carboxamide group.

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene-2-carboxamide group instead of a furan-2-carboxamide group.

Uniqueness

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide, a compound with the CAS number 1021106-82-0, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O3S, with a molecular weight of 278.29 g/mol. The compound features a pyridazine ring substituted with a furan and an amino-thioethyl group, which may contribute to its biological properties .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

- Cell Proliferation Inhibition : Research indicates that derivatives of similar structures can inhibit the proliferation of various cancer cell lines, potentially through modulation of cell cycle regulators .

- Endoplasmic Reticulum Stress Response : The compound is hypothesized to influence pathways related to endoplasmic reticulum (ER) stress, which is critical in diseases like diabetes and cancer .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds that share structural similarities with this compound.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | EC50 (µM) | Reference |

|---|---|---|---|

| Compound 5a | β-cell protection | 18.6 ± 4 | |

| Compound WO5m | Antitumor activity | 0.1 ± 0.01 | |

| Analog 1 | Anticonvulsant | Not specified |

Case Studies

- Pancreatic β-cell Protection : A study explored the protective effects against ER stress-induced apoptosis in pancreatic β-cells. Compounds structurally related to this compound demonstrated significant protective effects, suggesting potential therapeutic applications in diabetes management .

- Antitumor Activity : Another investigation focused on the antitumor properties of similar compounds. The results indicated that these compounds could effectively inhibit tumor growth by modulating lipid metabolism pathways, highlighting their potential as novel anticancer agents .

Propriétés

IUPAC Name |

N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S/c12-8(16)6-19-10-4-3-9(14-15-10)13-11(17)7-2-1-5-18-7/h1-5H,6H2,(H2,12,16)(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDKNZAMASCSTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.